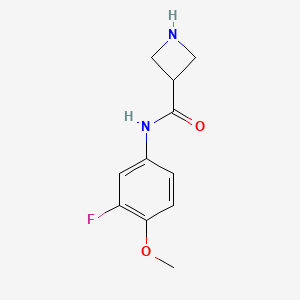
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide is a synthetic organic compound with the molecular formula C11H13FN2O2 It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a carboxamide group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the substituted phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluoro-4-methoxyaniline with suitable reagents can lead to the formation of the desired azetidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of solid supports like alumina can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a wide range of substituted azetidine derivatives .
Scientific Research Applications
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives such as:
- 3-(4-fluoro-3-methoxyphenyl)azetidine
- Azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones .
Uniqueness
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a 3-fluoro-4-methoxyphenyl group and a carboxamide functional group. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of azetidine, including this compound, exhibit notable antimicrobial properties. The mechanism of action often involves inhibition of bacterial growth through interference with essential cellular processes.
Case Study: Antibacterial Efficacy
A study evaluated various azetidine derivatives against resistant strains of bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6 to 7 mM. These values suggest that the compound could serve as a potential candidate for treating infections caused by resistant bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented.
Research Findings
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values were reported in the range of 14.5–97.9 µM, indicating moderate potency .
- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and epigenetic regulation .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C11H13FN2O2 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C11H13FN2O2/c1-16-10-3-2-8(4-9(10)12)14-11(15)7-5-13-6-7/h2-4,7,13H,5-6H2,1H3,(H,14,15) |
InChI Key |
DOVADEATSWAZRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















